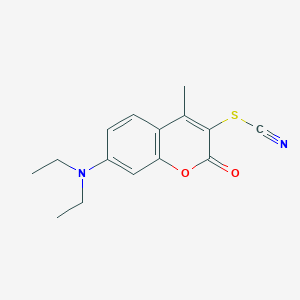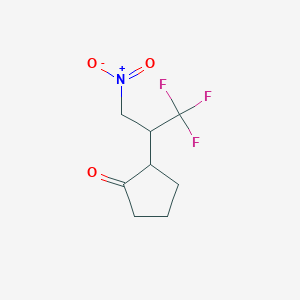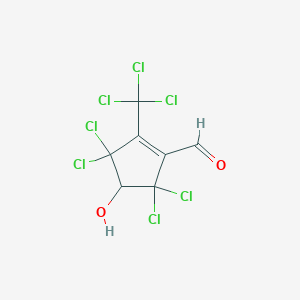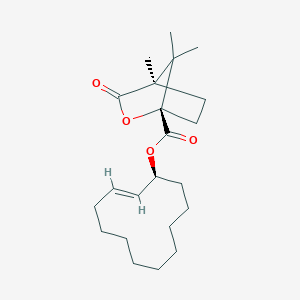![molecular formula C12H15NO4 B039827 2-[(2-Hydroxy-2-phenylacetyl)amino]-2-methylpropanoic acid CAS No. 111492-26-3](/img/structure/B39827.png)
2-[(2-Hydroxy-2-phenylacetyl)amino]-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Hydroxy-2-phenylacetyl)amino]-2-methylpropanoic acid, also known as HMPA, is a chemical compound that has gained attention in the scientific community due to its potential use in research applications. HMPA is a derivative of N-acetylaspartic acid, which is known to be present in high concentrations in the brain.
Mécanisme D'action
The exact mechanism of action of 2-[(2-Hydroxy-2-phenylacetyl)amino]-2-methylpropanoic acid is not fully understood. However, it is believed that this compound acts as a competitive inhibitor of the enzyme aspartoacylase, which is responsible for the breakdown of N-acetylaspartic acid. By inhibiting the breakdown of N-acetylaspartic acid, this compound can increase the levels of this metabolite in the brain, which can be useful for measuring neuronal health.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of N-acetylaspartic acid in the brain. Additionally, this compound has been shown to have antioxidant properties, which can help to protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(2-Hydroxy-2-phenylacetyl)amino]-2-methylpropanoic acid in lab experiments is that it is a relatively stable compound that is easy to work with. Additionally, this compound has been shown to be a useful marker for measuring neuronal health in animal models. However, one of the main limitations of using this compound is that it is not well understood how it affects human physiology. Additionally, the effects of this compound on different types of neurons and brain regions are not well understood.
Orientations Futures
There are a number of future directions for research on 2-[(2-Hydroxy-2-phenylacetyl)amino]-2-methylpropanoic acid. One area of interest is in developing new methods for measuring the levels of N-acetylaspartic acid in the brain using this compound. Additionally, more research is needed to understand the effects of this compound on different types of neurons and brain regions. Finally, there is potential for this compound to be used in the development of new treatments for neurological disorders, although more research is needed in this area.
Méthodes De Synthèse
2-[(2-Hydroxy-2-phenylacetyl)amino]-2-methylpropanoic acid can be synthesized by reacting N-acetylaspartic acid with phenylacetyl chloride and then reducing the resulting product with lithium aluminum hydride. The final product is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
2-[(2-Hydroxy-2-phenylacetyl)amino]-2-methylpropanoic acid has been shown to have potential use in various scientific research applications. One of the most promising uses of this compound is in the field of magnetic resonance spectroscopy (MRS). MRS is a non-invasive technique that can be used to measure the levels of various metabolites in the brain. This compound has been shown to be a useful marker for measuring the levels of N-acetylaspartic acid in the brain, which is an important indicator of neuronal health.
Propriétés
Numéro CAS |
111492-26-3 |
|---|---|
Formule moléculaire |
C12H15NO4 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
2-[(2-hydroxy-2-phenylacetyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-12(2,11(16)17)13-10(15)9(14)8-6-4-3-5-7-8/h3-7,9,14H,1-2H3,(H,13,15)(H,16,17) |
Clé InChI |
OOSUIQGDKOBABH-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)NC(=O)C(C1=CC=CC=C1)O |
SMILES canonique |
CC(C)(C(=O)O)NC(=O)C(C1=CC=CC=C1)O |
Synonymes |
Alanine, N-(hydroxyphenylacetyl)-2-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















